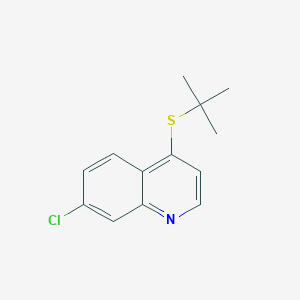
6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an acetyl group, a hydroxy group, and an acetate group attached to a dihydronaphthalene ring. This compound is of interest due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate typically involves the acetylation of 4-hydroxy-7,8-dihydronaphthalen-1-yl acetate. The reaction is carried out under acidic or basic conditions using acetic anhydride or acetyl chloride as the acetylating agents. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and biological activity. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-7,8-dihydronaphthalen-1-yl acetate
- 6-Acetyl-4-hydroxy-1-naphthyl acetate
- 4-Acetyl-7,8-dihydronaphthalen-1-yl acetate
Uniqueness
6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of acetyl, hydroxy, and acetate groups on a dihydronaphthalene ring sets it apart from similar compounds, making it a valuable subject for research and application.
Propiedades
Número CAS |
88928-59-0 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
(6-acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H14O4/c1-8(15)10-3-4-11-12(7-10)13(17)5-6-14(11)18-9(2)16/h5-7,17H,3-4H2,1-2H3 |
Clave InChI |
DPEVMWVRDVXIKC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=CC(=C2CC1)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


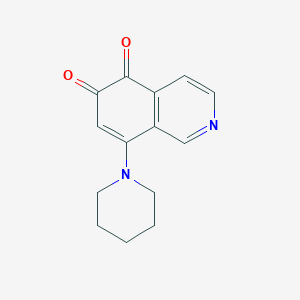
![5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11867464.png)
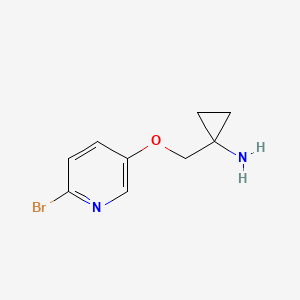

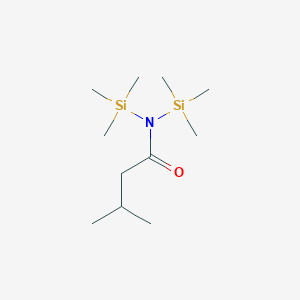
![9-Chloro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11867479.png)
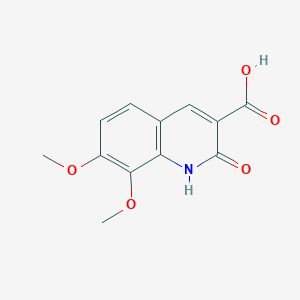
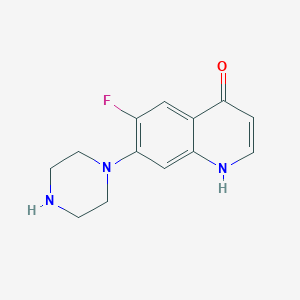
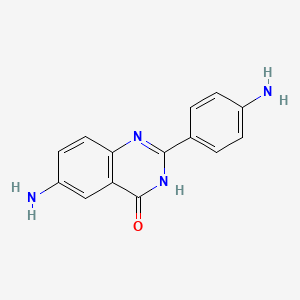

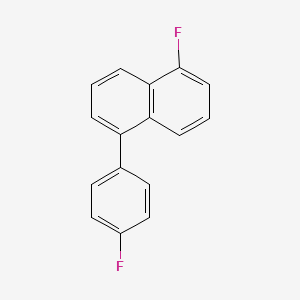

![3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867542.png)
